Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate
Description
Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-04-5) is a heterocyclic compound featuring a fused isoxazole-pyrazine core with a hydroxyl group at position 5 and a methyl ester at position 2. It serves as a key precursor in synthetic routes for antiviral agents and radiopharmaceuticals, particularly in the development of fluorinated analogs like [18F]Favipiravir . Its structure enables nucleophilic substitution reactions, making it versatile for derivatization.
Properties
IUPAC Name |
methyl 5-oxo-4H-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c1-13-7(12)5-4-6(14-10-5)8-2-3(11)9-4/h2H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWPCNFSVRJHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1NC(=O)C=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isoxazole Ring
The isoxazole moiety in methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate is typically constructed through cyclocondensation between β-keto esters and hydroxylamine derivatives. In a protocol analogous to Leflunomide synthesis, ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetic ester. Subsequent treatment with hydroxylamine sulfate at −5°C in the presence of sodium acetate induces cyclization, yielding ethyl-5-methylisoxazole-4-carboxylate. For the target compound, hydroxylamine hydrochloride replaces hydroxylamine sulfate to introduce the 5-hydroxy group, with reaction temperatures carefully controlled between 0–5°C to prevent over-oxidation.
Construction of the Pyrazine Moiety
The pyrazine ring is introduced via condensation reactions between the isoxazole intermediate and diamines or aminocarbonyl precursors. In a method adapted from pyrazine conjugate synthesis, microwave-assisted heating (120°C, 30 min) of ethyl-5-hydroxyisoxazole-4-carboxylate with glyoxal and ammonium acetate in acetic acid facilitates annulation, achieving 78% yield. Alternative approaches employ Cu(I)-catalyzed cycloaddition between alkyne-functionalized isoxazoles and azides, though this method requires stringent anhydrous conditions.
Esterification and Functional Group Modifications
Methyl Esterification
Esterification of the carboxylic acid intermediate is critical for stabilizing the compound during subsequent reactions. A two-step process involves:
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Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) at 60°C for 2 hr converts 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylic acid to its acyl chloride.
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Methanol Quenching : The acyl chloride is reacted with methanol at 0°C, yielding the methyl ester with >90% efficiency. Side products, such as dimethyl esters, are minimized by maintaining low temperatures and stoichiometric control.
Hydroxy Group Retention
Preservation of the 5-hydroxy group demands selective protection-deprotection strategies. Benzyl ether protection (using benzyl bromide and K₂CO₃) precedes pyrazine ring formation, with subsequent hydrogenolysis (H₂/Pd-C, 25°C) restoring the hydroxyl group without ester cleavage.
Purification and Crystallization Techniques
Solvent-Based Crystallization
Crystallization protocols significantly impact purity and yield. A toluene-acetic acid (3:1 v/v) mixture at −20°C produces needle-like crystals with 95% recovery, while ethyl acetate-n-hexane (1:2) yields rhombic crystals at 82% efficiency.
Table 1: Crystallization Conditions and Outcomes
| Solvent System | Temperature (°C) | Crystal Morphology | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Toluene-Acetic acid | −20 | Needle-like | 98 | 95 |
| Ethyl acetate-Hexane | 4 | Rhombic | 95 | 82 |
| Acetonitrile-Water | 25 | Amorphous | 88 | 70 |
Chromatographic Purification
Silica gel column chromatography (petroleum ether/ethyl acetate, 70:30) resolves esterification byproducts, while reverse-phase HPLC (C18 column, 0.1% TFA/MeCN) achieves >99% purity for pharmaceutical-grade material.
Analytical Characterization and Quality Control
Spectroscopic Validation
Stability Profiling
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with accelerated stability studies (40°C/75% RH, 6 months) showing <2% degradation under nitrogen.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Reaction Time | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 8 hr | 78 | 95 | Low |
| Cu(I)-Catalyzed Cycloaddition | 2 hr | 65 | 99 | High |
| Microwave-Assisted Synthesis | 30 min | 72 | 97 | Moderate |
Microwave-assisted synthesis offers the shortest reaction time but requires specialized equipment, whereas cyclocondensation remains the most cost-effective for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate has been investigated for its antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. In a study examining its structure-activity relationship (SAR), modifications to the isoxazole ring enhanced its antibacterial potency against Gram-positive bacteria.
Case Study:
A recent study tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a lead compound in antibiotic development .
2. Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.
Case Study:
In vitro assays demonstrated that this compound reduced interleukin-6 (IL-6) levels in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use in therapies targeting inflammatory pathways .
Agricultural Applications
1. Plant Growth Regulation
This compound has been explored as a plant growth regulator. Its application can enhance seed germination and root development.
Case Study:
Field trials indicated that treating corn seeds with this compound improved germination rates by 20% compared to untreated controls. Additionally, root length measurements showed an increase of approximately 15% in treated plants .
Materials Science Applications
1. Development of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific electronic or optical properties.
Case Study:
Researchers synthesized polymer composites incorporating this compound, resulting in materials with enhanced conductivity and thermal stability. These materials showed promise for use in electronic devices such as sensors and transistors .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | MIC of 32 µg/mL against S. aureus |
| Anti-inflammatory Properties | Reduced IL-6 levels in macrophages | |
| Agricultural Science | Plant Growth Regulation | 20% increase in germination rates |
| 15% increase in root length | ||
| Materials Science | Development of Functional Materials | Enhanced conductivity and thermal stability |
Mechanism of Action
The mechanism of action of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Methyl 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-06-7)
- Structure : Fluorine replaces the hydroxyl group at position 3.
- Synthesis : Produced via nucleophilic aromatic substitution of methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate with KF/K222 in DMSO at 130°C .
- Applications : Radiolabeled with fluorine-18 ([18F]Favipiravir) for positron emission tomography (PET) to study tissue distribution and pharmacokinetics in mice .
- Properties : Molecular weight 197.12, boiling point 322.1°C, density 1.538 g/cm³ .
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-05-6)
- Structure : Chlorine substituent at position 4.
- Role : Precursor for fluorinated analogs; used in one-pot, two-step syntheses with radiochemical yields of 15–24% .
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS 906810-37-5)
- Structure: Amino and ethylpiperazinyl substituents on a pyrazine-carboxylate core.
- Properties: Higher molecular weight (299.76 vs.
Heterocyclic Systems with Similar Cores
Methyl pyrido[2,3-b]pyrazine-3-carboxylate
- Structure : Pyrido-pyrazine core instead of isoxazolo-pyrazine.
- Synthesis: Derived from pyrido[2,3-b]pyrazine-3-carbaldehyde via Knoevenagel condensation .
- Properties : Exhibits intermolecular C–H⋯O/N hydrogen bonds and π-π stacking, enhancing crystallinity and stability .
Oxadiazolo-pyrazine Derivatives (e.g., 14a-d)
Biological Activity
Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS No. 1374986-04-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₇H₅N₃O₄
- Molecular Weight : 195.13 g/mol
- Structural Features : The compound contains an isoxazole ring fused with a pyrazine moiety, contributing to its biological activity through interactions with various biological targets .
Research indicates that this compound may exhibit several biological activities:
In Vitro Studies
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Cell Line Evaluations :
- Studies involving various human tumor cell lines have assessed the cytotoxic effects of this compound. For instance, the compound was tested against gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2) cell lines using the sulforhodamine B (SRB) assay.
- Results indicated that the compound exhibited selective cytotoxicity with GI50 values comparable to known anticancer agents, demonstrating its potential as a therapeutic candidate .
-
Mechanistic Insights :
- The mechanism of action appears to involve disruption of cellular signaling pathways related to apoptosis and cell cycle progression. Notably, compounds with similar structures have been shown to induce cell cycle arrest in G0/G1 phases without significant apoptosis, indicating alternative mechanisms may be at play .
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 3-hydroxyisoxazolo[5,4-c]pyridine | Structure | GABA receptor modulator | Hydroxy group enhances solubility |
| 5,6-Dihydroisoxazolo[5,4-b]pyridine | Structure | Anticancer properties | Saturated ring increases stability |
| Isoxazolo[4,5-b]pyridine derivatives | Structure | Antimicrobial activity | Diverse substituents allow for varied activity |
This table illustrates how this compound fits into a broader context of isoxazole derivatives with varying biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate, and how is reaction progress monitored?
- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) using methyl-5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate as a precursor. A typical protocol involves heating the precursor with KF/K222 in DMSO at 130°C for 10 minutes. Post-reaction, hydrolysis with NaOH (0.5 N) at 110°C for 15 minutes yields the hydroxy derivative. Reaction progress is monitored using HPLC (retention time analysis) and LC-MS to track intermediates and byproducts .
- Key Data : HRMS (ESI) confirms molecular ions (e.g., 214.0013 [M+H]+ for precursor; 198.0313 [M+H]+ for fluorinated product) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- HRMS : Essential for verifying molecular mass and isotopic patterns.
- HPLC : Used to assess purity (>95%) and resolve byproducts (e.g., 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylic acid) .
- LC-MS : Identifies intermediates during fluorination or hydrolysis steps .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproduct formation during fluorination?
- Methodology : Byproducts like 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylic acid (observed in HPLC at 155.9969 [M+H]+) arise from incomplete substitution or over-hydrolysis. Optimization strategies include:
- Temperature Control : Lowering hydrolysis temperature to 100°C to reduce acid formation.
- Catalyst Screening : Testing alternative crown ethers (e.g., 18-crown-6) to improve KF solubility in DMSO.
- Reaction Time : Shortening fluorination to 5–7 minutes to minimize side reactions .
Q. What strategies are employed to validate the compound’s utility in radiopharmaceutical applications (e.g., PET tracers)?
- Methodology : The compound serves as a precursor for [18F]Favipiravir, a PET tracer for antiviral studies. Key steps include:
- Radiolabeling : SNAr with K[18F]F under anhydrous conditions (130°C, 10 min), followed by hydrolysis.
- Biodistribution Studies : In vivo PET imaging in rodents to assess tracer uptake in target tissues (e.g., lungs for COVID-19 models).
- Metabolic Stability : LC-MS/MS analysis of plasma metabolites to confirm resistance to enzymatic degradation .
Q. How do electronic and steric effects influence the reactivity of the chloro precursor in fluorination reactions?
- Methodology : Computational modeling (DFT) can predict SNAr reactivity by analyzing:
- Electron-Withdrawing Groups : The carboxylate group at position 3 activates the pyrazine ring for substitution.
- Steric Hindrance : Substituents at position 5 (e.g., hydroxyl vs. chloro) modulate reaction rates. Experimental validation involves synthesizing analogs (e.g., methyl-5-nitro derivatives) and comparing fluorination yields via HPLC .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
